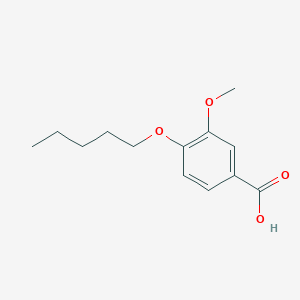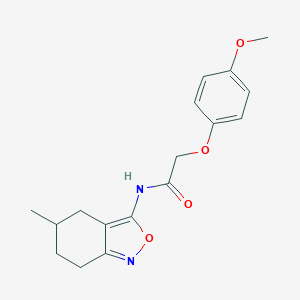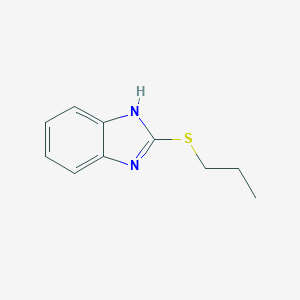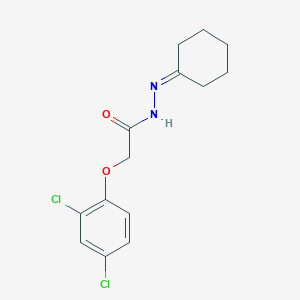
3-Methoxy-4-(pentyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(pentyloxy)benzoic acid is a biochemical often used for proteomics research . It has a molecular formula of C13H18O4 and a molecular weight of 238.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with methoxy (OCH3) and pentyloxy (OC5H11) substituents at the 3rd and 4th positions, respectively . The exact mass and monoisotopic mass are 208.109944368 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.28 . It has a computed XLogP3 value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has six rotatable bonds .Applications De Recherche Scientifique
Synthesis and Structural Insights
Research has explored the synthesis of various benzoic acid derivatives, including those similar to 3-Methoxy-4-(pentyloxy)benzoic acid, to understand their structural properties and potential applications. Studies involving the synthesis of benzoic acid derivatives have led to the development of new compounds with potential applications in materials science and as intermediates in organic synthesis. For example, the synthesis and structural analysis of lanthanide 4-benzyloxy benzoates have been studied for their luminescent properties, which are influenced by electron-withdrawing and electron-donating groups (Sivakumar et al., 2010). This research demonstrates how modifications to the benzoic acid structure can enhance or decrease photoluminescence, which is crucial for applications in lighting and display technologies.
Chemical Reactivity and Potential Applications
The chemical reactivity of benzoic acid derivatives, including methoxy- and pentyloxy-substituted compounds, has been the subject of extensive research. For instance, the potentiometric titration of various hydroxylated benzoic acids indicates the versatility and reactivity of these compounds in chemical reactions, providing insights into their potential use in pharmaceuticals and as chemical intermediates (Aktaş & Yaşar, 2004).
Impact on Material Sciences
Studies have also explored the use of benzoic acid derivatives in materials science, such as their role as dopants in polyaniline synthesis. Benzoic acid and its substituted derivatives, including methoxy-substituted benzoic acids, have been used to dope polyaniline, affecting its conductivity and potentially its applications in electronic devices (Amarnath & Palaniappan, 2005).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the modification and analysis of benzoic acid derivatives have implications for pollution control and chemical analysis. The adsorption-based recovery of metals using chemically modified activated carbon demonstrates the utility of benzoic acid derivatives in environmental remediation efforts (Gunjate et al., 2020).
Safety and Hazards
Mécanisme D'action
Mode of Action
The exact mode of action of 3-Methoxy-4-(pentyloxy)benzoic acid is currently unknown due to the lack of specific studies on this compound . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and temperature. For instance, extreme pH values could potentially affect the compound’s stability and efficacy. Additionally, the presence of other compounds could influence its absorption and distribution within the body.
Propriétés
IUPAC Name |
3-methoxy-4-pentoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHYMNEWWNSKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)

![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
![6-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362683.png)
![8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362685.png)